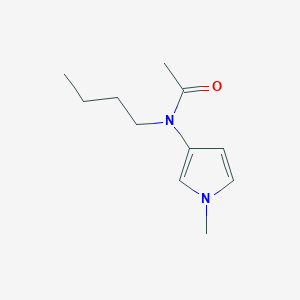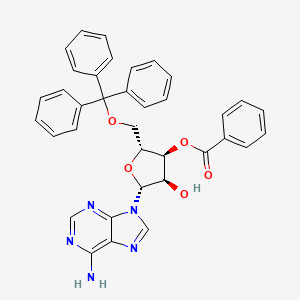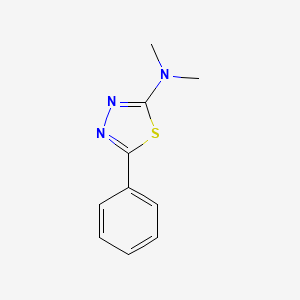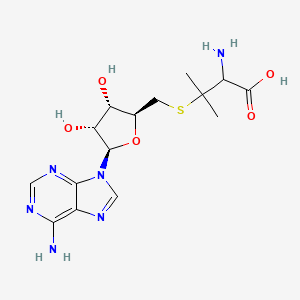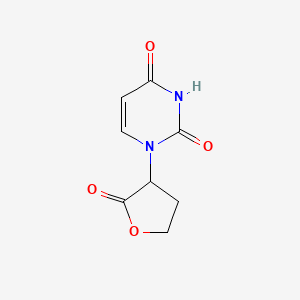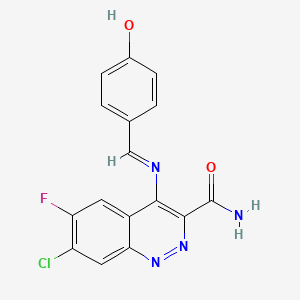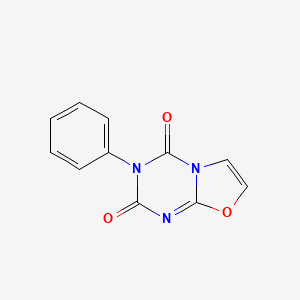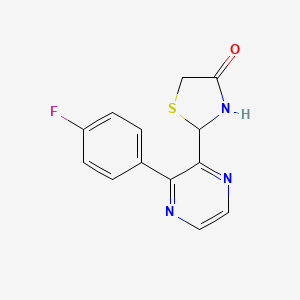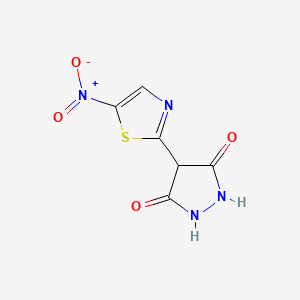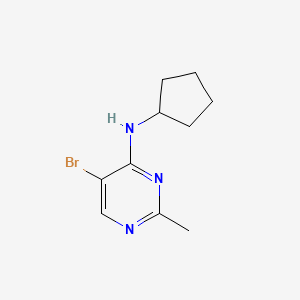
5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting cyclopentylamine with a pyrimidine derivative.
Bromination and Methylation: The intermediate product is then subjected to bromination and methylation reactions to introduce the bromine and methyl groups at the desired positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cell proliferation and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Chemical Biology: Researchers use it to study the interactions of pyrimidine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopentyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with similar applications in medicinal chemistry.
5-Bromo-2-methylpyrimidine: A simpler compound used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
5-Bromo-n-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, cyclopentyl, and methyl groups makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.
Propriétés
Numéro CAS |
917896-02-7 |
|---|---|
Formule moléculaire |
C10H14BrN3 |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
5-bromo-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H14BrN3/c1-7-12-6-9(11)10(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) |
Clé InChI |
UZMLULJYXUSYGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)NC2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


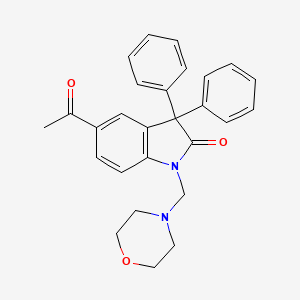

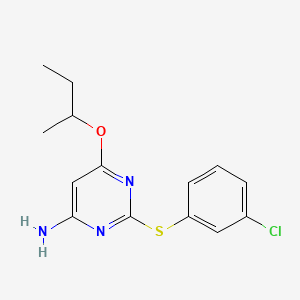
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
